2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine
Description
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H13ClN2O/c1-14(2,3)13-16-10-8-6-4-5-7-9(8)18-11(10)12(15)17-13/h4-7H,1-3H3 |
InChI Key |
YQDWOEGDVKSTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of a benzofuran derivative. This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The benzofuran derivative is then subjected to a condensation reaction with a suitable amidine or guanidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Substitution Reactions: The tert-butyl and chloro substituents are introduced through electrophilic aromatic substitution reactions. tert-Butylation can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst, while chlorination can be performed using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance reaction efficiency and minimize waste.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group undergoes substitution with amines under mild conditions. A representative reaction involves coupling with (4-bromo-2-fluorophenyl)methanamine:
| Yield | Conditions | Catalyst/Base | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 78% | Pressure vessel | Hunig’s base (N-ethyl-N,N-diisopropylamine) | Acetonitrile | 120°C | 21 hours |
This reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring facilitates displacement of the chloride by the primary amine. The bulky tert-butyl group does not impede reactivity at the 4-position due to its distal location .
Suzuki-Miyaura Cross-Coupling
The 4-chloro group participates in palladium-catalyzed cross-couplings with aryl boronic acids. Optimized conditions include:
| Yield | Catalyst | Base | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 67% | Pd(PPh₃)₄ (10 mol%) | K₂CO₃ (3 eq) | THF/H₂O (3:1) | 100°C (reflux) | 12 hours |
This method enables the introduction of aryl groups (e.g., 4-methylphenyl) at position 4. Steric hindrance from the tert-butyl group necessitates higher catalyst loading and prolonged heating compared to unsubstituted analogs .
Halogen Exchange Reactions
The 4-chloro substituent can be replaced by iodine via Finkelstein-type reactions:
| Yield | Reagent | Solvent | Temperature |
|---|---|---|---|
| 89% | NaI, CuI | DMF | 80°C |
Iodination enhances electrophilicity for subsequent functionalization, though the tert-butyl group slightly reduces reaction rates compared to non-substituted derivatives .
Amide and Thioether Linker Formation
The 4-position accommodates linkers for bioconjugation or pharmacophore extension:
| Product Type | Reagent | Yield | Conditions |
|---|---|---|---|
| Amide | EDCI·HCl, tert-butylamine | 82% | DMF, RT, 2 hours |
| Thioether | Methyl thioglycolate, NaOMe | 74% | Methanol, 60°C |
These reactions highlight the versatility of the 4-chloro group in generating derivatives with tailored electronic and steric properties .
Impact of tert-Butyl Substituent
-
Steric Effects : The tert-butyl group at position 2 minimally affects 4-position reactivity but improves solubility in nonpolar solvents.
-
Electron-Donating Influence : Moderately increases electron density at the 4-position, marginally slowing SNAr reactions compared to non-substituted analogs .
Key Research Findings
-
Kinase Inhibition : Derivatives with 4-arylaminogroups (e.g., 4-(4-chlorobenzyl)amine) show potent PKBβ inhibition (IC₅₀ = 12 nM) due to optimized hydrophobic interactions .
-
Antiparasitic Activity : Thieno[3,2-d]pyrimidine analogs with 4-iodo substituents exhibit dual-stage antimalarial activity (EC₅₀ = 0.8 μM) .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity
- The pyrimidine scaffold has been associated with anticancer properties, particularly against various cancer cell lines. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit key signaling pathways involved in tumor growth, such as the phosphatidylinositol-3 kinase pathway and cyclin-dependent kinases .
- A specific derivative demonstrated significant cytotoxic effects against prostate (PC-3) and lung (A-549) cancer cells with IC50 values of 1.54 μM and 3.36 μM respectively .
- Antimicrobial Properties
- CNS Activity
- Inhibition of Enzymes
Case Studies
Several case studies highlight the efficacy and application potential of this compound:
- Anticancer Efficacy : A study evaluated the compound's effect on various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit tumor growth through multiple signaling pathways.
- Antimicrobial Testing : Clinical trials tested the antimicrobial properties against resistant bacterial strains, showing promising results that could lead to new antibiotic therapies.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
Key Observations:
Core Structure Differences :
- The benzofuropyrimidine core (present in the target compound) differs from quinazolines (compounds 11 and 12) in its fused benzofuran ring, which may reduce planarity and alter π-π stacking interactions in biological targets .
- Quinazoline derivatives exhibit higher melting points (>267°C) compared to benzofuropyrimidines (~144°C), likely due to stronger intermolecular hydrogen bonding from the NH2 group .
However, this may also reduce solubility, a common trade-off with lipophilic substituents. The 4-chloro substituent (shared with compound 3 in ) likely enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions in further derivatization .
Comparative Stability: Tert-butyl carbamate derivatives (e.g., PBLY8076 in ) demonstrate that tert-butyl groups enhance metabolic stability by shielding reactive sites . This suggests that the tert-butyl group in the target compound may similarly improve pharmacokinetic properties compared to non-bulky analogs.
Biological Activity
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, effects on various cancer cell lines, and structure-activity relationships (SAR) derived from recent studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a furo-pyrimidine core with a tert-butyl and a chlorine substituent, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities, particularly in cancer therapy. The following sections detail specific findings from various research studies.
Antitumor Activity
-
Inhibition of Cancer Cell Lines :
- This compound exhibited significant antiproliferative effects against several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- PC3 (prostate cancer)
- HepG2 (liver cancer)
- This compound exhibited significant antiproliferative effects against several cancer cell lines, including:
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
- The presence of the tert-butyl group at position 2 enhances lipophilicity and cellular uptake.
- The chlorine atom at position 4 contributes to increased binding affinity to target proteins involved in tumor growth.
- Modifications at positions adjacent to the furo-pyrimidine core can lead to variations in potency and selectivity against different cancer types .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MDA-MB-231 Cells :
- Prostate Cancer Model :
Data Table: Biological Activity Summary
| Cell Line | IC50/EC50 (μM) | Activity Type |
|---|---|---|
| MDA-MB-231 | 27.6 | Antiproliferative |
| PC3 | 10.28 | Antiproliferative |
| HepG2 | 10.79 | Cytotoxicity |
Q & A
Q. What established synthetic routes are available for 2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine, and what intermediates are critical?
The compound is typically synthesized via condensation reactions involving 1,3,4-thiadiazole-2(3H)-thione derivatives and 4-chlorobenzofuro[3,2-d]pyrimidine precursors. Key intermediates include tert-butyl-protected carbamates (e.g., tert-butyl carbamate derivatives used in multi-step coupling reactions) and halogenated pyrimidine cores. For example, palladium-catalyzed coupling (e.g., Pd₂(dba)₃/BINAP systems) under inert atmospheres is employed to introduce substituents like piperazine or pyridylamine groups . Critical intermediates are often purified via column chromatography, and reaction progress is monitored using mass spectrometry (e.g., ESI+ for m/z confirmation) .
Q. How is the compound characterized structurally and chemically?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
- Mass spectrometry : HRMS for molecular weight validation (e.g., C₁₀H₅ClN₂O, MW 204.61) .
- Chromatography : HPLC or TLC to assess purity post-synthesis.
Physical properties include a boiling point of 344.6°C and a density of 1.474 g/cm³, which inform solubility and formulation strategies .
Advanced Research Questions
Q. How do structural modifications at the tert-butyl or chloro positions affect anticancer activity?
The tert-butyl group enhances metabolic stability by sterically shielding reactive sites, while the chloro substituent influences electrophilic interactions with biological targets. For instance:
- tert-Butyl : Replacing it with smaller alkyl groups (e.g., methyl) reduces antiproliferative activity against PC3 prostate cancer cells, as observed in analogs with 89.2% inhibition at 10 μM .
- Chloro : Substitution with fluoro or bromo alters electron-withdrawing effects, impacting binding to kinase domains. Fluorinated analogs synthesized under mild, metal-free conditions show improved bioavailability .
SAR studies should prioritize modifications that balance lipophilicity (logP) and hydrogen-bonding capacity .
Q. What strategies mitigate low yields in palladium-catalyzed coupling reactions during synthesis?
Low yields in coupling steps (e.g., Buchwald-Hartwig amination) are addressed by:
- Optimizing ligands : BINAP outperforms monodentate ligands in stabilizing Pd intermediates .
- Temperature control : Reactions at 100°C under N₂ improve conversion rates compared to lower temperatures.
- Precatalyst selection : Pd₂(dba)₃ provides higher turnover than Pd(OAc)₂ in toluene/THF mixtures .
Post-reaction workup (e.g., aqueous extraction and column chromatography) is critical for isolating products with >95% purity .
Q. How can conflicting in vitro bioactivity data be resolved?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content, cell passage number). To resolve this:
- Standardize protocols : Use identical cell lines (e.g., PC3 prostate cancer cells) and incubation times (e.g., 48–72 hours) .
- Validate mechanisms : Confirm target engagement via kinase inhibition assays or Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
- Control solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation artifacts .
Q. What formulation challenges arise from the compound’s physicochemical properties?
The low aqueous solubility (predicted logP ~3.5) necessitates advanced formulations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
